molecular formula C10H9NO2 B14129265 3-(3-Hydroxyoxetan-3-yl)benzonitrile

3-(3-Hydroxyoxetan-3-yl)benzonitrile

Cat. No.: B14129265
M. Wt: 175.18 g/mol
InChI Key: LNNPIKOOPAVGNZ-UHFFFAOYSA-N
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Description

3-(3-Hydroxyoxetan-3-yl)benzonitrile is a benzonitrile derivative featuring a hydroxyoxetane substituent at the meta position of the aromatic ring. The oxetane ring, a four-membered oxygen-containing heterocycle, introduces unique steric and electronic properties. The nitrile group (-CN) provides a reactive handle for further functionalization, while the hydroxyoxetane may enhance hydrogen-bonding interactions, influencing biological activity or material properties.

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

3-(3-hydroxyoxetan-3-yl)benzonitrile

InChI

InChI=1S/C10H9NO2/c11-5-8-2-1-3-9(4-8)10(12)6-13-7-10/h1-4,12H,6-7H2

InChI Key

LNNPIKOOPAVGNZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C2=CC=CC(=C2)C#N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxyoxetan-3-yl)benzonitrile typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, followed by dehydration to yield benzonitrile. The hydroxyoxetane group can be introduced through subsequent reactions involving appropriate reagents and conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is economically viable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxyoxetan-3-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biochemical probes or as a building block for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxyoxetan-3-yl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyoxetane group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(3-Hydroxyoxetan-3-yl)benzonitrile with structurally related benzonitrile derivatives, focusing on substituent effects, applications, and physicochemical properties.

Table 1: Key Benzonitrile Derivatives and Their Properties

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) CAS No. Key Applications/Properties References
5FB (ligand in PDB 3K6P) Trifluoromethyl, thiazolidinone Not reported Not provided Binds to estrogen-related receptor alpha via hydrogen bonds (ARG 372) and hydrophobic interactions. Pharmacological potential.
3-(1-Hydroxy-1-methylethyl)benzonitrile Hydroxy-methylethyl Not reported Not provided Volatile benzenoid; decreases during coffee processing due to thermal degradation.
3-Nitrobenzonitrile Nitro (-NO₂) 148.12 619-24-9 Electron-withdrawing group; used in synthesis. High toxicity; requires strict handling.
3-(3-Thienyl)benzonitrile Thienyl (sulfur-containing heterocycle) 185.24 870703-81-4 Requires safety measures for sulfur oxide emissions during combustion.
TADF OLED derivatives (e.g., from ) Carbazole, phenoxazine Not reported Not provided Extended conjugation for optoelectronic applications (e.g., OLEDs).
3-(Ferrocenylmethylamino)benzonitrile Ferrocene (organometallic) Not reported Not provided Exhibits antioxidant activity via superoxide anion radical interaction.
3-(3-Oxo-3-phenyl-1-propenyl)benzonitrile Oxo-propenyl Not reported 22966-10-5 Pharmaceutical intermediate; ketone and nitrile groups enable diverse reactivity.

Key Comparisons

Substituent Effects on Reactivity and Stability

  • Hydroxyoxetane vs. Hydroxy-methylethyl (): The hydroxyoxetane’s strained four-membered ring may increase polarity and metabolic stability compared to the bulkier hydroxy-methylethyl group, which reduces volatility in coffee processing .
  • Nitro Group (): The electron-withdrawing nitro group in 3-nitrobenzonitrile contrasts with the electron-donating hydroxyoxetane, affecting aromatic ring reactivity and toxicity profiles .

Applications Pharmaceuticals: Compounds like 5FB () and 3-(3-oxo-3-phenyl-1-propenyl)benzonitrile () highlight benzonitriles’ utility as ligands or intermediates.

Safety and Handling

  • 3-(3-Thienyl)benzonitrile (): Sulfur in the thienyl group necessitates precautions against hazardous combustion products (e.g., sulfur oxides), whereas hydroxyoxetane may pose fewer risks .
  • 3-Nitrobenzonitrile (): Nitro groups require stringent handling due to toxicity, contrasting with hydroxyoxetane’s likely milder profile .

Biological Activity Antioxidant Properties (): The ferrocene group in 3-(ferrocenylmethylamino)benzonitrile enables redox activity, whereas hydroxyoxetane’s hydroxyl group might contribute to radical scavenging .

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